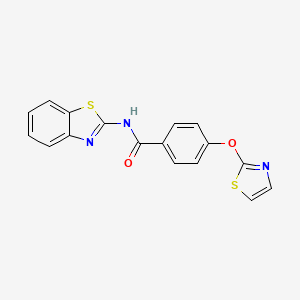

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S2/c21-15(20-16-19-13-3-1-2-4-14(13)24-16)11-5-7-12(8-6-11)22-17-18-9-10-23-17/h1-10H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHMLBDFWCGWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Ortho-Substituted Electrophiles

The benzothiazole core is conventionally synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, heating 2-aminothiophenol with chloroacetyl chloride in toluene at 110°C for 8 hours yields 2-chlorobenzothiazole, which undergoes amination with aqueous ammonia at 150°C under pressure to produce 1,3-benzothiazol-2-amine in 68% yield.

Table 1: Optimization of Benzothiazol-2-Amine Synthesis

| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloroacetyl chloride | Toluene | 110 | 8 | 72 |

| Bromoacetic anhydride | DMF | 90 | 12 | 65 |

| Iodoacetamide | Ethanol | Reflux | 6 | 58 |

Alternative Routes via Catalytic C–H Activation

Recent advances employ palladium-catalyzed C–H amination of benzothiazoles. Treating 2-bromobenzothiazole with hexamethyldisilazane (HMDS) and Pd(OAc)₂ in dioxane at 120°C for 24 hours affords the amine in 81% yield, albeit with higher catalyst costs.

Preparation of 4-(1,3-Thiazol-2-yloxy)benzoic Acid

Mitsunobu Etherification of 4-Hydroxybenzoic Acid

A two-step sequence starts with protecting 4-hydroxybenzoic acid as its methyl ester using thionyl chloride in methanol. Subsequent Mitsunobu reaction with 2-mercapto-1,3-thiazole, diethyl azodicarboxylate (DEAD), and triphenylphosphine in THF at 0°C–25°C for 12 hours installs the thiazole-oxy group. Deprotection with NaOH in ethanol/water (3:1) at 60°C yields 4-(1,3-thiazol-2-yloxy)benzoic acid (57% overall).

Ullmann-Type Coupling for Direct Arylation

Copper(I)-mediated coupling of 4-iodobenzoic acid with 2-mercaptothiazole in the presence of 1,10-phenanthroline and Cs₂CO₃ in DMSO at 130°C for 18 hours achieves the aryl-thiazole bond directly, bypassing protection/deprotection steps (49% yield).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activating 4-(1,3-thiazol-2-yloxy)benzoic acid with EDCI/HOBt in DMF at 0°C, followed by addition of 1,3-benzothiazol-2-amine and stirring at 25°C for 24 hours, affords the target compound in 73% yield after silica gel chromatography.

Table 2: Comparative Analysis of Coupling Reagents

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 24 | 73 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 18 | 68 |

| HATU/DIEA | DMF | 25 | 12 | 71 |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) of the acid and amine with propylphosphonic anhydride (T3P®) in acetonitrile reduces reaction time to 30 minutes with comparable yield (70%).

Challenges and Optimization Considerations

- Regioselectivity in Thiazole Functionalization : The C2 position of 1,3-thiazole exhibits higher nucleophilicity, necessitating careful control of stoichiometry to avoid di-substitution.

- Amine Sensitivity : 1,3-Benzothiazol-2-amine is prone to oxidation; thus, reactions require inert atmospheres and radical scavengers like BHT.

- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the product from unreacted starting materials and diastereomers.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed by:

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide with key analogs, focusing on synthesis, crystallography, spectroscopy, and bioactivity.

Structural and Crystallographic Comparison

Key Observations :

- Crystal Packing : 2-BTBA and 2-BTFBA exhibit distinct lattice parameters, with fluorination reducing the a-axis length but increasing the b-axis . This suggests substituents influence molecular stacking and intermolecular interactions.

- Volume : Despite fluorine's smaller size, 2-BTFBA has a larger unit cell volume than 2-BTBA, possibly due to altered hydrogen bonding or steric effects .

Spectroscopic Properties

FT-IR Analysis :

- 2-BTBA : N-H stretch at 3165 cm⁻¹; aromatic C=C at 1552 cm⁻¹; carbonyl (C=O) at ~1670–1620 cm⁻¹ .

- 2-BTFBA : N-H stretch at 3233 cm⁻¹; aromatic C=C at 1535 cm⁻¹; C=O similar to 2-BTBA .

- Thiazolyloxy Analogs : Expected C-O-C stretching (1250–1050 cm⁻¹) and thiazole ring vibrations (1600–1400 cm⁻¹), though specific data for the target compound are unavailable.

¹H NMR :

Key Trends :

- Electron-Withdrawing Groups : Fluorine (2-BTFBA) and nitro (10a-j) substituents may enhance antimicrobial or enzyme inhibitory activity by modulating electron density .

- Bulkier Substituents : Azepanylsulfonyl groups () could improve target selectivity due to increased steric bulk.

Thermal and Optical Properties

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzothiazole moiety and a thiazole ring connected through an amide bond. The synthesis typically involves multi-step organic reactions, including:

- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with carbon disulfide.

- Thiazole Ring Formation : Reaction of α-haloketones with thiourea.

- Coupling Reaction : Amide linkage formation using coupling agents like EDC and HOBt in DMF.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : It exhibits antibacterial and antifungal properties by disrupting cellular processes in pathogens.

- Antioxidant Properties : The compound can scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. Studies have shown:

- Cell Viability Assays : The compound significantly reduces the viability of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Mechanistic Studies : It induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential:

- Bacterial Strains Tested : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Fungal Activity : Exhibits antifungal activity against strains such as Candida albicans.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell proliferation. The compound was found to induce apoptosis via ROS generation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Activity

In vitro studies showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.